molecular formula C16H13FN2S B2360577 2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide CAS No. 478046-26-3

2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Cat. No.: B2360577
CAS No.: 478046-26-3
M. Wt: 284.35
InChI Key: HOAHXDIOJBVDCP-UHFFFAOYSA-N
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Description

2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a chemical compound with the molecular formula C16H13FN2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide typically involves the reaction of 2-fluorobenzyl chloride with 1-phenyl-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide
  • 2-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide
  • 2-iodobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Uniqueness

2-fluorobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry. Additionally, the fluorine atom can enhance the compound’s biological activity, making it a promising candidate for drug development .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-1-phenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c17-15-9-5-4-6-13(15)12-20-16-18-10-11-19(16)14-7-2-1-3-8-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAHXDIOJBVDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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